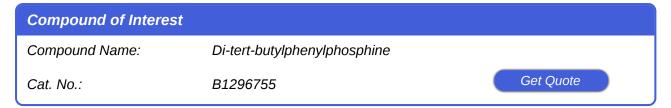


Spectroscopic Characterization of Di-tertbutylphenylphosphine: A Technical Guide

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Introduction

Di-tert-butylphenylphosphine is a bulky, electron-rich monophosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] Its steric hindrance and electronic properties play a crucial role in promoting efficient catalytic cycles. A thorough understanding of its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and mechanistic studies. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Di-tert-butylphenylphosphine**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Di-tert-butylphenylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Solvent
¹ H NMR	~7.3-7.5 (m, 5H, Ar-H)	-	CDCl ₃
~1.3 (d, 18H, C(CH ₃) ₃)	³ J(P,H) ≈ 12-14	CDCl₃	
¹³ C NMR	~138 (d, C-ipso)	¹J(P,C) ≈ 15-20	CDCl₃
~133 (d, C-ortho)	² J(P,C) ≈ 18-22	CDCl₃	
~128 (s, C-para)	-	CDCl₃	_
~127 (d, C-meta)	³ J(P,C) ≈ 6-8	CDCl₃	_
~35 (d, C(CH ₃) ₃)	¹J(P,C) ≈ 20-25	CDCl₃	_
~31 (d, C(CH ₃) ₃)	² J(P,C) ≈ 10-12	CDCl₃	
³¹ P NMR	~39-42	-	CDCl₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Functional Group	Vibrational Mode	**Frequency (cm ⁻¹) **
C-H (Aromatic)	Stretching	~3050-3080
C-H (Aliphatic)	Stretching	~2850-2960
C=C (Aromatic)	Stretching	~1590, 1480, 1435
P-C (Aromatic)	Stretching	~1090-1100
C-H (t-Butyl)	Bending	~1365, 1395

Mass Spectrometry (MS)



Technique	Ionization Mode	Key Fragments (m/z)	Interpretation
GC-MS	Electron Ionization (EI)	222	[M] ⁺ (Molecular Ion)
165	[M - C ₄ H ₉] ⁺		
147	[M - C ₄ H ₉ - H ₂ O] ⁺ (rearrangement)		
109	[M - 2(C ₄ H ₉)] ⁺	_	
57	[C4H9]+	_	

Experimental Protocols

Given that **Di-tert-butylphenylphosphine** is an air-sensitive compound, appropriate handling techniques are crucial for obtaining high-quality spectroscopic data.[2]

NMR Sample Preparation (Air-Sensitive)

This protocol outlines the preparation of an NMR sample using a J. Young's tube on a Schlenk line to maintain an inert atmosphere.[3]

- Drying the NMR Tube: Place a J. Young's NMR tube in an oven at >100 °C for at least 4 hours to remove any adsorbed water.
- Assembling on the Schlenk Line: While hot, assemble the NMR tube with its Teflon tap and attach it to a Schlenk line via an appropriate adapter.
- Purging the System: Evacuate the NMR tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[3]
- Sample Preparation: In a separate Schlenk flask, weigh 5-25 mg of Di-tertbutylphenylphosphine.[4][5]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously dried and degassed.[5][6]



- Transfer to NMR Tube: Under a positive pressure of inert gas, use a gas-tight syringe to transfer the sample solution from the Schlenk flask to the J. Young's NMR tube.
- Sealing: Close the Teflon tap of the J. Young's tube securely. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like **Di-tert-butylphenylphosphine**.

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.[7]
 This will be subtracted from the sample spectrum.
- Sample Application: Apply a small drop of Di-tert-butylphenylphosphine directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7][8] Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.[7]
- Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of the relatively volatile and thermally stable **Di-tert-butylphenylphosphine**.

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., HP-5MS).[7]
 - Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[7]



- Injector Temperature: Set to 250-280 °C.[7]
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[7]
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: Set to approximately 230 °C.[7]
- Data Analysis: The resulting mass spectrum can be analyzed for the molecular ion and characteristic fragmentation patterns. The retention time from the GC provides an additional data point for identification.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Di-tert-butylphenylphosphine**.



Sample Preparation Synthesis of Di-tert-butylphenylphosphine Purification Handling under Inert Atmosphere (Schlenk Line/Glovebox) Spectroscopic Analysis NMR Spectroscopy (H, ¹³C, ³¹P) IR Spectroscopy (ATR-FTIR) Data Analysis and Interpretation Data Processing and Spectral Interpretation

Spectroscopic Characterization Workflow for Di-tert-butylphenylphosphine

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Structure Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **Di-tert-butylphenylphosphine**.



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